molecular formula C14H11NO4 B5870514 3-[(4-hydroxybenzoyl)amino]benzoic acid

3-[(4-hydroxybenzoyl)amino]benzoic acid

Cat. No. B5870514
M. Wt: 257.24 g/mol
InChI Key: YOPFNYXSRWEAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-hydroxybenzoyl)amino]benzoic acid, commonly known as HABA, is a chemical compound that has been widely used in scientific research for many years. It is a derivative of benzoic acid and is known for its unique properties that make it suitable for various applications in the field of biochemistry and molecular biology.

Scientific Research Applications

HABA has been widely used in scientific research as a chromogenic reagent for the determination of proteins and peptides. It is commonly used in the Bradford assay, which is a widely used method for protein quantification. HABA binds to proteins and forms a complex that absorbs light at 500 nm, allowing for the quantification of protein concentration in a sample. HABA has also been used as a substrate for the determination of protease activity and for the detection of protease inhibitors.

Mechanism of Action

The mechanism of action of HABA is based on its ability to bind to proteins and form a complex that absorbs light at 500 nm. The complex formation is dependent on the presence of basic amino acid residues such as lysine and arginine in the protein. The complex formation between HABA and proteins is reversible, and the complex dissociates upon the addition of a strong acid such as hydrochloric acid.
Biochemical and Physiological Effects:
HABA has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

The main advantage of using HABA in lab experiments is its high sensitivity and specificity for protein quantification. It is also a relatively inexpensive reagent that is readily available. However, HABA has some limitations, including its dependence on the presence of basic amino acid residues in the protein for complex formation. This can lead to inaccurate protein quantification in samples that have low levels of basic amino acid residues. Additionally, HABA is not suitable for the quantification of proteins in complex mixtures such as serum or tissue extracts.

Future Directions

Future research on HABA could focus on developing new applications for the reagent in the field of biochemistry and molecular biology. One potential area of research could be the development of HABA-based assays for the detection of specific proteins or protein modifications. Additionally, research could focus on improving the sensitivity and specificity of HABA-based assays for protein quantification in complex mixtures. Further studies could also explore the potential use of HABA in drug discovery and development, particularly in the screening of protease inhibitors.

Synthesis Methods

HABA can be synthesized by reacting 4-aminobenzoic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields HABA as a white crystalline solid that is soluble in water and other polar solvents.

properties

IUPAC Name

3-[(4-hydroxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-6-4-9(5-7-12)13(17)15-11-3-1-2-10(8-11)14(18)19/h1-8,16H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPFNYXSRWEAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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